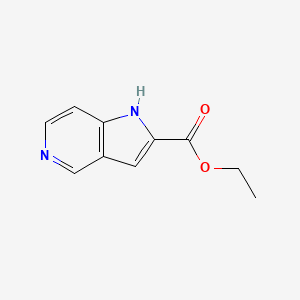

![molecular formula C10H10N2O2 B1387878 ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 800401-64-3](/img/structure/B1387878.png)

ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDUQHCPGUSRQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659997 | |

| Record name | Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800401-64-3 | |

| Record name | Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

An In-Depth Technical Guide to the Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key heterocyclic scaffold also known as 6-azaindole-2-carboxylate, is a building block of paramount importance in modern medicinal chemistry. Its derivatives have been identified as potent glycogen phosphorylase inhibitors, showing potential for the treatment of diabetes, hyperlipidemia, and cardiovascular diseases[1]. This guide provides a comprehensive overview of the principal synthetic strategies for constructing this valuable molecule. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of established methodologies, including the Hemetsberger-Knittel, Leimgruber-Batcho, and Reissert syntheses. This document is designed to serve as a practical, in-depth resource for researchers engaged in the synthesis of novel therapeutics, offering both theoretical grounding and field-proven experimental protocols.

Introduction: The Significance of the 6-Azaindole Core

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceutical agents[2]. The strategic replacement of a carbon atom in the benzene ring with a nitrogen atom gives rise to azaindoles, a modification that can profoundly and beneficially impact a molecule's physicochemical and pharmacological properties. This bioisosteric substitution can enhance aqueous solubility, introduce new hydrogen bonding capabilities, and modulate metabolic stability, making azaindoles highly sought-after in drug design[3].

This compound (Figure 1) is a versatile intermediate that provides a robust entry point for the synthesis of a diverse library of 6-azaindole derivatives. The ester functionality at the 2-position is readily modified, allowing for the introduction of various pharmacophores.

Figure 1: Structure of this compound

References

An In-depth Technical Guide to Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the 5-Azaindole Scaffold

The 1H-pyrrolo[3,2-c]pyridine nucleus, a heterocyclic scaffold also known as 5-azaindole, has garnered significant attention in medicinal chemistry. Its structural resemblance to indole and purine allows it to function as a bioisostere, making it a privileged scaffold in the design of novel therapeutics. Derivatives of this core have demonstrated a wide array of pharmacological activities, including potent anticancer and kinase inhibitory effects. Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, the subject of this guide, is a pivotal synthetic intermediate, providing a versatile platform for the development of new chemical entities. The strategic placement of the ethyl carboxylate group at the 2-position of the pyrrole ring offers a reactive handle for extensive chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, reactivity profile, and its applications in the field of drug discovery.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The data presented is a combination of computed values from reliable chemical databases and estimations based on closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 190.20 g/mol | PubChem[1] |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Melting Point | Not experimentally determined; likely in the range of 150-200 °C | Inferred |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and hot ethanol | Inferred |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Spectroscopic Characterization

¹H NMR (Expected, in CDCl₃, 400 MHz):

-

δ 9.0-9.2 (s, 1H): Proton on the pyridine ring (C4-H).

-

δ 8.0-8.2 (d, 1H): Proton on the pyridine ring (C6-H).

-

δ 7.2-7.4 (d, 1H): Proton on the pyridine ring (C7-H).

-

δ 7.0-7.2 (s, 1H): Proton on the pyrrole ring (C3-H).

-

δ 4.3-4.5 (q, 2H): Methylene protons of the ethyl ester.

-

δ 1.3-1.5 (t, 3H): Methyl protons of the ethyl ester.

-

δ 10.0-12.0 (br s, 1H): NH proton of the pyrrole ring.

¹³C NMR (Expected, in CDCl₃, 100 MHz):

-

δ 160-165: Carbonyl carbon of the ethyl ester.

-

δ 140-150: Carbons of the pyridine ring (C4, C7a).

-

δ 120-135: Carbons of the pyridine and pyrrole rings (C2, C3a, C6).

-

δ 100-115: Carbons of the pyrrole and pyridine rings (C3, C7).

-

δ 60-65: Methylene carbon of the ethyl ester.

-

δ 14-16: Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy (Expected, KBr):

-

3300-3400 cm⁻¹: N-H stretching of the pyrrole ring.

-

2900-3000 cm⁻¹: C-H stretching of the aromatic and aliphatic groups.

-

1680-1720 cm⁻¹: C=O stretching of the ethyl ester.

-

1550-1620 cm⁻¹: C=C and C=N stretching of the aromatic rings.

Mass Spectrometry (Expected, ESI+):

-

m/z: 191.08 [M+H]⁺, 213.06 [M+Na]⁺.

Synthesis Methodology: A Plausible Synthetic Route

A robust synthesis of this compound can be envisioned through a multi-step sequence starting from a commercially available pyridine derivative. The key step involves a reductive cyclization to construct the pyrrole ring, a strategy that has been successfully employed for the synthesis of related azaindoles.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-nitro-1-oxido-3-pyridinyl)acetate

-

To a solution of 3-methyl-4-nitropyridine N-oxide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the resulting deep-colored solution at -78 °C for 1 hour.

-

Add ethyl acetate (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-nitro-1-oxido-3-pyridinyl)acetate.

Causality: The use of a strong, non-nucleophilic base like LDA is crucial for the deprotonation of the methyl group of the starting material, which is activated by the adjacent nitro group and the N-oxide. The subsequent condensation with ethyl acetate forms the β-keto ester intermediate which would exist predominantly as its enolate.

Step 2: Reduction of the Nitro Group to Synthesize Ethyl 2-(4-amino-3-pyridinyl)acetate

-

To a solution of ethyl 2-(4-nitro-1-oxido-3-pyridinyl)acetate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (2.0 eq).

-

Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-(4-amino-3-pyridinyl)acetate, which can be used in the next step without further purification.

Causality: The reduction of the nitro group in the presence of the N-oxide can be achieved using various reducing agents. The Fe/NH₄Cl system is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like esters. This system also reduces the N-oxide to the corresponding pyridine.

Step 3: Intramolecular Cyclization to this compound

-

Dissolve the crude ethyl 2-(4-amino-3-pyridinyl)acetate in glacial acetic acid.

-

Heat the solution to reflux for 2-4 hours.

-

Monitor the formation of the product by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain pure this compound.

Causality: The acidic conditions of the glacial acetic acid protonate the amino group and catalyze the intramolecular cyclization between the amino group and the ketone (or its enol form) of the side chain, followed by dehydration to form the aromatic pyrrole ring.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the reactive ethyl ester group.

Caption: Key reactivity sites of this compound.

-

Pyrrole Ring: The pyrrole moiety is electron-rich and susceptible to electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. These reactions are expected to occur preferentially at the C3 position. The pyrrole nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated.

-

Pyridine Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. However, it is prone to nucleophilic attack, especially if a good leaving group is present on the ring. The pyridine nitrogen can also be oxidized to the corresponding N-oxide.

-

Ethyl Ester Group: The ester functionality at the C2 position is a versatile handle for further modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The ester can also be reduced to the primary alcohol using reducing agents like lithium aluminum hydride.

Applications in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. The structural motif is recognized by the hinge region of many protein kinases, making it an excellent starting point for the design of kinase inhibitors.

-

Anticancer Agents: Numerous derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some have shown potent activity by targeting key signaling pathways involved in cancer progression. For instance, certain derivatives have been investigated as inhibitors of colchicine-binding sites on tubulin, exhibiting significant antitumor activities.

-

Kinase Inhibitors: The azaindole core is a well-established pharmacophore in the design of kinase inhibitors. By modifying the substituents on the pyrrolopyridine ring system, researchers can achieve selectivity for specific kinases that are implicated in diseases such as cancer and inflammatory disorders.

Conclusion

This compound is a molecule of significant interest to the medicinal chemistry community. Its versatile chemical nature, combined with the proven therapeutic potential of the 5-azaindole scaffold, makes it an invaluable building block for the synthesis of novel drug candidates. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, its reactivity profile, and its applications in drug discovery. As the quest for more effective and targeted therapies continues, the importance of key intermediates like this compound in enabling innovation in drug design is set to grow.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

For Immediate Release

GÖTTINGEN, Germany – December 31, 2025 – In the intricate world of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. For researchers and scientists working with novel heterocyclic compounds, a comprehensive understanding of structure elucidation techniques is paramount. This in-depth technical guide focuses on ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a key scaffold in medicinal chemistry, providing a detailed roadmap for its structural verification.

This guide is designed for professionals in the pharmaceutical and life sciences sectors, offering a deep dive into the analytical methodologies required to unequivocally confirm the molecular structure of this compound. By synthesizing data from a suite of advanced spectroscopic and analytical techniques, we present a holistic approach to structure elucidation that ensures scientific rigor and confidence in downstream applications.

Foundational Molecular Blueprint

Before delving into the analytical methodologies, it is essential to establish the fundamental properties of the target molecule. This compound is a heterocyclic compound featuring a fused pyrrolopyridine ring system with an ethyl carboxylate substituent.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 190.20 g/mol | --INVALID-LINK--[1] |

| CAS Number | 800401-64-3 | --INVALID-LINK--[1] |

The Analytical Gauntlet: A Multi-faceted Approach to Structural Verification

The definitive elucidation of this compound's structure necessitates a synergistic application of multiple analytical techniques. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a specific crystal structure for this exact molecule is not publicly available, the principles of X-ray crystallography as the ultimate arbiter of solid-state structure will also be discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.10 | s | 1H | H (Pyridine) | The proton on the pyridine ring, deshielded by the adjacent nitrogen and the fused ring system. |

| ~7.80 | d | 1H | H (Pyridine) | Aromatic proton on the pyridine ring, showing coupling to the adjacent proton. |

| ~7.40 | d | 1H | H (Pyridine) | Aromatic proton on the pyridine ring, coupled to its neighbor. |

| ~7.35 | s | 1H | H (Pyrrole) | The proton on the pyrrole ring, appearing as a singlet due to the lack of adjacent protons. |

| ~4.40 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group. |

| ~1.40 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |

| ~8.50 (broad) | s | 1H | N-H | The pyrrole N-H proton, often broad and with a variable chemical shift depending on solvent and concentration. |

Note: Predicted chemical shifts are based on the analysis of structurally similar 1H-pyrrolo[3,2-c]pyridine derivatives.

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162.0 | C=O | Carbonyl carbon of the ester, highly deshielded. |

| ~148.0 | C (Pyridine) | Quaternary carbon in the pyridine ring at the fusion point. |

| ~143.0 | C (Pyridine) | Aromatic carbon in the pyridine ring adjacent to the nitrogen. |

| ~130.0 | C (Pyrrole) | Quaternary carbon in the pyrrole ring at the fusion point. |

| ~128.0 | C (Pyridine) | Aromatic CH carbon in the pyridine ring. |

| ~125.0 | C (Pyrrole) | Quaternary carbon in the pyrrole ring bearing the ester. |

| ~115.0 | C (Pyridine) | Aromatic CH carbon in the pyridine ring. |

| ~103.0 | C (Pyrrole) | Aromatic CH carbon in the pyrrole ring. |

| ~61.0 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl group. |

| ~14.5 | -O-CH₂-CH₃ | Methyl carbon of the ethyl group. |

Note: Predicted chemical shifts are based on the analysis of structurally similar 1H-pyrrolo[3,2-c]pyridine derivatives.

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducibility and data integrity.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer (e.g., a 500 MHz Bruker Avance).

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, typically with proton decoupling.

-

For further structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon connectivities.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation pattern.

For this compound, High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method.

| m/z (charge/mass ratio) | Interpretation |

| 191.0815 | [M+H]⁺ (protonated molecule) |

| 213.0634 | [M+Na]⁺ (sodium adduct) |

| 145.0556 | [M-C₂H₅OH+H]⁺ (loss of ethanol) |

The exact mass of the protonated molecule provides unequivocal confirmation of the elemental composition (C₁₀H₁₁N₂O₂⁺).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., an Agilent Q-TOF).

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

The instrument should be calibrated to ensure high mass accuracy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H stretch (pyrrole) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (aromatic rings) |

| ~1250 | Strong | C-O stretch (ester) |

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry, purified compound directly onto the ATR crystal.

Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer (e.g., a ThermoFisher Scientific Nicolet iS5) over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

Definitive Confirmation: The Role of X-ray Crystallography

While spectroscopic methods provide a wealth of information, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination in the solid state. This technique provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

Although a crystal structure for this compound is not currently in the public domain, the general workflow for this analysis is well-established.

Experimental Workflow: X-ray Crystallography

Caption: Standard workflow for single-crystal X-ray diffraction.

Protocol:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Synthesis Pathway: A Plausible Route

A robust understanding of a molecule's synthesis is integral to its characterization. A plausible synthetic route to this compound can be proposed based on established heterocyclic chemistry.

Caption: A generalized synthetic pathway to the target molecule.

A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core, followed by esterification of a carboxylic acid precursor.

Conclusion: A Unified Approach to Structural Certainty

The structure elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. By integrating the data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a confident and complete structural assignment can be achieved. While X-ray crystallography remains the ultimate confirmation, the collective spectroscopic evidence provides a robust and reliable picture of the molecular architecture. This comprehensive approach ensures the scientific integrity required for the advancement of research and development in the pharmaceutical industry.

References

The Multifaceted Biological Activities of 1H-pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The 1H-pyrrolo[3,2-c]pyridine core, a bicyclic heteroaromatic system, has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities.[1] This scaffold serves as a rigid and tunable platform for the design of novel therapeutic agents targeting a range of diseases. Its unique electronic and structural features allow for diverse substitutions, leading to compounds with high affinity and selectivity for various biological targets. This technical guide provides an in-depth exploration of the prominent biological activities of 1H-pyrrolo[3,2-c]pyridine derivatives, with a focus on their anticancer, antiviral, antimicrobial, and neuropharmacological properties. We will delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds, aiming to equip researchers and drug development professionals with the necessary knowledge to advance this promising class of molecules.

I. Anticancer Activity: A Dominant Therapeutic Avenue

The most extensively studied biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives is their potent anticancer effect.[1] These compounds have been shown to inhibit tumor growth through various mechanisms, primarily by targeting microtubule dynamics and specific kinase signaling pathways.

A. Mechanism of Action: Disrupting the Cytoskeleton and Halting Cell Division

A significant number of 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects by acting as colchicine-binding site inhibitors .[1] They bind to β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequently inducing apoptosis (programmed cell death).[1][3]

One notable example is the derivative 10t , which has demonstrated potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM.[1][2] Molecular modeling studies have suggested that this compound forms hydrogen bonds with key residues in the colchicine-binding site of tubulin.[1]

Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.

B. Mechanism of Action: Targeting Key Oncogenic Kinases

Another crucial anticancer mechanism of this scaffold is the inhibition of specific protein kinases. Certain diarylureas and diarylamides possessing the 1H-pyrrolo[3,2-c]pyridine core have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FMS) .[4] FMS is a receptor tyrosine kinase that plays a vital role in the survival, proliferation, and differentiation of monocyte/macrophage lineage cells.[4] Its overexpression is implicated in various cancers, including ovarian, prostate, and breast cancer.[4]

For instance, compound 1r from a series of pyrrolo[3,2-c]pyridine derivatives was found to be a potent and selective FMS kinase inhibitor with an IC50 of 30 nM.[5] This compound exhibited strong antiproliferative activity against a panel of cancer cell lines, with IC50 values in the sub-micromolar range.[5]

Caption: Mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.

C. Summary of Anticancer Activity Data

| Compound ID | Target | Cancer Cell Line | IC50 | Reference |

| 10t | Tubulin (Colchicine Site) | HeLa | 0.12 µM | [1][2] |

| SGC-7901 | 0.15 µM | [1][2] | ||

| MCF-7 | 0.21 µM | [1][2] | ||

| 8c | Not Specified | A375P (Melanoma) | Superior to Sorafenib | [6] |

| 9b | Not Specified | A375P (Melanoma) | Superior to Sorafenib | [6] |

| 1r | FMS Kinase | Ovarian, Prostate, Breast Cancer Cell Lines | 0.15 - 1.78 µM | [5] |

II. Antiviral Activity: A Promising Frontier

Recent studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as antiviral agents, particularly against influenza viruses. A high-throughput screening of a chemical library identified pyrrolopyridinamine (PPA) compounds as having broad-spectrum activity against multiple influenza A and B viruses.[7]

A. Mechanism of Action: Blocking Viral Entry

The antiviral activity of these PPA derivatives appears to stem from their ability to block the early stages of influenza virus infection.[7] Time-of-addition assays have indicated that these compounds interfere with the post-fusion process, specifically virus uncoating and the nuclear import of viral nucleoprotein complexes.[7] This mechanism of action makes the 1H-pyrrolo[3,2-c]pyridine scaffold an attractive starting point for the development of novel influenza entry inhibitors.[7]

Caption: Proposed mechanism of antiviral activity of pyrrolopyridinamine (PPA) derivatives.

III. Antimicrobial and Antimycobacterial Activities

The 1H-pyrrolo[3,2-c]pyridine scaffold has also demonstrated promising activity against bacterial and mycobacterial pathogens. A series of Mannich bases derived from this core structure have been synthesized and evaluated for their antimicrobial properties.[8]

A. Spectrum of Activity

Several of these derivatives, such as 7e, 7f, 7r, 7t, and 7u , exhibited good antibacterial activity against Gram-positive bacteria including S. aureus, B. flexus, C. sporogenes, and S. mutans.[8]

Furthermore, compounds 7r, 7t, and 7u showed significant antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values of ≥6.25 µg/mL.[8] Notably, compound 7t displayed excellent antimycobacterial activity with an MIC <0.78 µg/mL and low cytotoxicity against the HEK-293T cell line, indicating a favorable selectivity index.[8]

B. Proposed Mechanism of Action

Molecular docking studies suggest that the antimycobacterial activity of these compounds may be attributed to the inhibition of essential bacterial enzymes such as glutamate racemase (MurI) and glutamine synthetase.[8] These enzymes are crucial for bacterial cell wall synthesis and nitrogen metabolism, respectively, making them attractive targets for novel antibacterial agents.

IV. Neuropharmacological Potential: Modulating Serotonin Receptors

While direct studies on the neuropharmacological effects of 1H-pyrrolo[3,2-c]pyridines are emerging, research on the closely related 1H-pyrrolo[3,2-c]quinoline scaffold offers compelling insights. Derivatives of this quinoline analog have been identified as potent and selective antagonists of the serotonin 5-HT6 receptor.[9]

A. Therapeutic Implications for Cognitive Disorders

The 5-HT6 receptor is a promising target for the treatment of cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[9] The derivative (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline (14) exhibited high binding affinity for the 5-HT6 receptor (Ki = 3 nM) and demonstrated procognitive effects in animal models.[9] This suggests that the broader 1H-pyrrolo[3,2-c]pyridine framework could be a valuable scaffold for the development of novel therapeutics for cognitive disorders.

V. Anti-inflammatory Activity: A Consequence of FMS Kinase Inhibition

The inhibition of FMS kinase by 1H-pyrrolo[3,2-c]pyridine derivatives not only contributes to their anticancer effects but also endows them with anti-inflammatory properties.[4][10] FMS kinase is involved in the maturation of monocytes and osteoclastogenesis, processes that are central to inflammatory diseases such as rheumatoid arthritis.[10][11]

By inhibiting FMS, these compounds can reduce the production of pro-inflammatory cytokines and degradative molecules in inflamed tissues, offering a potential therapeutic strategy for inflammatory disorders.[10]

VI. Experimental Protocols

A. In Vitro Antiproliferative Activity: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Caption: A streamlined workflow for the MTT cell viability assay.

B. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP, and a buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the test compounds, a positive control (e.g., colchicine), and a negative control (vehicle).

-

Initiation of Polymerization: Add the tubulin reaction mixture to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the Vmax (maximum rate of polymerization) and the extent of polymerization for each compound concentration.

C. Immunofluorescence Staining for Microtubule Disruption

This technique allows for the visualization of the effects of tubulin-targeting agents on the microtubule network within cells.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the desired concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives for a specified time.

-

Fixation: Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).

-

Permeabilization: If using a cross-linking fixative, permeabilize the cells with a detergent (e.g., Triton X-100).

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the microtubule network using a fluorescence microscope.

VII. Conclusion and Future Perspectives

The 1H-pyrrolo[3,2-c]pyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, with a diverse and potent range of biological activities. The extensive research into its anticancer properties, particularly as tubulin polymerization and FMS kinase inhibitors, has paved the way for the development of novel therapeutic candidates. Moreover, the emerging evidence of its antiviral, antimicrobial, and neuropharmacological potential opens up exciting new avenues for drug discovery.

Future research should focus on expanding the structure-activity relationship studies for these non-cancer indications, optimizing the pharmacokinetic properties of lead compounds, and further elucidating the detailed molecular mechanisms underlying their diverse biological effects. The continued exploration of the 1H-pyrrolo[3,2-c]pyridine scaffold holds immense promise for the development of next-generation therapeutics to address a multitude of unmet medical needs.

References

- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]

- 4. FMS Kinase Inhibitors: Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel FMS kinase inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel LCK/FMS inhibitors based on phenoxypyrimidine scaffold as potential treatment for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

An In-Depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[3,2-c]pyridine-2-carboxylate Derivatives

Authored by a Senior Application Scientist

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. While ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a key synthetic intermediate, its derivatives have demonstrated significant therapeutic potential through various mechanisms of action.[1] This technical guide provides a comprehensive overview of the primary mechanisms through which these derivatives exert their effects, with a focus on kinase inhibition and disruption of microtubule dynamics. We will explore the molecular targets, signaling pathways, and cellular consequences of these interactions, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Introduction: The 1H-Pyrrolo[3,2-c]pyridine Core

The fusion of a pyrrole and a pyridine ring to form the 1H-pyrrolo[3,2-c]pyridine system creates a unique heterocyclic scaffold with a specific three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic character.[2] This structure is amenable to chemical modification at multiple positions, allowing for the synthesis of extensive compound libraries for biological screening. This compound serves as a versatile starting material in the synthesis of these derivatives.[3] The biological significance of this scaffold lies in its ability to mimic the interactions of endogenous ligands with various biological targets, leading to the modulation of key cellular processes implicated in diseases such as cancer and inflammation.

Mechanism of Action I: Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to be potent inhibitors of several important kinases.

Inhibition of FMS Kinase (CSF-1R)

The Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that is crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[4][5] Overexpression of FMS kinase is associated with various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory conditions like rheumatoid arthritis.[4][5]

A series of diarylamide and diarylurea derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors.[4][5] For instance, compound '1r' from a study by Abdel-Atty et al. demonstrated high potency and selectivity for FMS kinase.[4][5]

Quantitative Data: FMS Kinase Inhibition

| Compound | FMS Kinase IC50 (nM) | Selectivity vs. other kinases | Reference |

| 1r | 30 | >33-fold | [4][5] |

| 1e | 60 | Not specified | [4][5] |

| KIST101029 (Lead Compound) | 96 | Not specified | [4][5] |

These compounds have also shown potent antiproliferative activity against a panel of cancer cell lines, with IC50 values in the sub-micromolar range.[4][5]

Signaling Pathway: FMS Kinase

Caption: FMS Kinase Signaling and Inhibition by 1H-Pyrrolo[3,2-c]pyridine Derivatives.

Experimental Protocol: FMS Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against FMS kinase.

Materials:

-

Recombinant human FMS kinase

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compound (e.g., 1H-pyrrolo[3,2-c]pyridine derivative)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume of the diluted compound to the wells of a 384-well plate.

-

Add the FMS kinase and the peptide substrate to the wells.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Other Kinase Targets

The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold allows for the targeting of other kinases as well. For example, related pyrrolopyridine derivatives have been developed as inhibitors of:

-

Cyclin-Dependent Kinase 8 (CDK8): A key regulator of transcription, implicated in colorectal cancer.[6]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is involved in various cancers.[7][8]

-

Traf2 and Nck-interacting kinase (TNIK): A therapeutic target in colorectal cancer.

-

Haspin Kinase: Involved in cell division.[9]

Mechanism of Action II: Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers. Drugs that interfere with microtubule dynamics are among the most effective anticancer agents.

A recent study has identified a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization that bind to the colchicine-binding site.[10][11]

Antiproliferative Activity

Compound '10t' from this series exhibited potent antiproliferative activity against several human cancer cell lines.[10][11]

| Cell Line | Cancer Type | Compound 10t IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 0.12 | [10][11] |

| SGC-7901 | Gastric Cancer | 0.15 | [10][11] |

| MCF-7 | Breast Cancer | 0.21 | [10][11] |

Mechanism of Tubulin Inhibition

These derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] Immunofluorescence staining confirms the disruption of the microtubule network in treated cells.[10]

Caption: Inhibition of Tubulin Polymerization by 1H-Pyrrolo[3,2-c]pyridine Derivatives.

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a method to assess the effect of a test compound on tubulin polymerization in vitro.

Materials:

-

Purified bovine or porcine brain tubulin (>99% pure)

-

Glycerol

-

General tubulin buffer (e.g., PIPES, MgCl2, EGTA)

-

GTP (Guanosine triphosphate)

-

Test compound

-

Positive control (e.g., colchicine)

-

Negative control (DMSO)

-

96-well plates

-

Spectrophotometer with temperature control (37°C)

Procedure:

-

Prepare serial dilutions of the test compound.

-

On ice, add the general tubulin buffer, glycerol, and tubulin to the wells of a 96-well plate.

-

Add the test compound, positive control, or negative control to the respective wells.

-

Incubate the plate at 4°C for 5 minutes.

-

Initiate polymerization by adding GTP to all wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Other Potential Mechanisms of Action

The structural diversity of pyrrolopyridine derivatives suggests that they can interact with a range of biological targets. While kinase and tubulin inhibition are well-documented, other potential mechanisms include:

-

Glycogen Phosphorylase Inhibition: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been reported as inhibitors of glycogen phosphorylase, an enzyme involved in glucose metabolism. This suggests potential applications in the treatment of diabetes and related metabolic disorders.[3]

-

Phosphodiesterase 4B (PDE4B) Inhibition: The related 1H-pyrrolo[2,3-b]pyridine scaffold has been used to develop potent and selective inhibitors of PDE4B, an enzyme that regulates intracellular cyclic AMP levels and is a target for inflammatory and central nervous system diseases.[12]

Conclusion

This compound is a valuable starting point for the synthesis of a rich and diverse class of pharmacologically active compounds. The derivatives of this scaffold have demonstrated a remarkable ability to modulate key cellular processes through multiple mechanisms of action. The most prominent of these are the inhibition of various protein kinases involved in oncogenic signaling and the disruption of microtubule dynamics, a validated strategy in cancer chemotherapy. The continued exploration of the chemical space around the 1H-pyrrolo[3,2-c]pyridine core holds significant promise for the development of novel therapeutics for a range of human diseases.

References

- 1. This compound [myskinrecipes.com]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. 1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER | 800401-64-3 [chemicalbook.com]

- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-c]pyridine, or 6-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This guide provides an in-depth technical review of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a key building block for the synthesis of a multitude of biologically active molecules. We will explore its synthesis, chemical reactivity, and the pharmacological significance of its derivatives, with a particular focus on their applications as kinase inhibitors and anticancer agents. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic core.

Introduction: The Rise of the 6-Azaindole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs. Its bioisosteres, the azaindoles, have garnered increasing attention due to their ability to modulate physicochemical and pharmacological properties. The introduction of a nitrogen atom into the indole's benzene ring can alter a molecule's hydrogen bonding capacity, dipole moment, and metabolic stability, often leading to improved drug-like characteristics.

Among the azaindole isomers, the 1H-pyrrolo[3,2-c]pyridine (6-azaindole) framework has proven to be a particularly fruitful scaffold for the development of potent and selective therapeutic agents. This compound serves as a versatile starting material for the elaboration of this core, enabling the introduction of diverse functionalities at various positions of the bicyclic system. This guide will delve into the synthetic strategies to access this key intermediate, its chemical behavior, and the structure-activity relationships of its derivatives that have led to the discovery of promising drug candidates.

Synthesis of the 1H-pyrrolo[3,2-c]pyridine-2-carboxylate Core

The construction of the 1H-pyrrolo[3,2-c]pyridine ring system can be achieved through various established indole synthesis methodologies, adapted for the pyridine nucleus. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

Established Synthetic Strategies

Several classical indole syntheses have been successfully applied to the preparation of 6-azaindoles:

-

Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone. While sometimes perceived as inefficient for azaindoles due to the electron-deficient nature of the pyridine ring, the Fischer synthesis can be effective, particularly when the starting pyridylhydrazine bears electron-donating groups.[1][2][3][4][5]

-

Bartoli Indole Synthesis: This reaction utilizes the addition of a vinyl Grignard reagent to a nitro-pyridine derivative. It is a powerful method for the synthesis of substituted indoles and has been successfully extended to the preparation of 4- and 6-azaindoles.[6][7] The reaction typically requires an ortho-substituent on the nitropyridine to facilitate the key[2][2]-sigmatropic rearrangement.

-

Leimgruber-Batcho Indole Synthesis: This two-step process involves the formation of an enamine from an o-nitrotoluene analog, followed by reductive cyclization. It is a popular alternative to the Fischer synthesis due to the ready availability of starting materials and milder reaction conditions.[8][9][10][11][12]

-

Hemetsberger Indole Synthesis: This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[13][14][15][16][17] While it can provide the desired ester functionality directly, the synthesis and stability of the azido starting material can be challenging.

Caption: Key synthetic routes to the 1H-pyrrolo[3,2-c]pyridine core.

Representative Experimental Protocol: Bartoli Synthesis of a 6-Azaindole Precursor

This protocol provides a general procedure for the synthesis of a 6-azaindole, which can be further functionalized to yield the title compound. This method is adapted from the Bartoli indole synthesis.[6]

Step 1: Preparation of the Reaction Mixture

-

Under a nitrogen atmosphere, dissolve the starting ortho-substituted 3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Grignard Reaction

-

Slowly add a solution of vinylmagnesium bromide (3.0 eq) in THF to the cooled nitropyridine solution via a dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 8-12 hours.

Step 3: Quenching and Extraction

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-azaindole.

Chemical Reactivity and Functionalization

The chemical reactivity of the 1H-pyrrolo[3,2-c]pyridine core is a blend of the properties of its constituent pyrrole and pyridine rings. The pyrrole ring is electron-rich and susceptible to electrophilic attack, while the pyridine ring is electron-deficient.

Caption: Reactivity map of the 1H-pyrrolo[3,2-c]pyridine scaffold.

Reactions at the Pyrrole Nitrogen (N-1)

The nitrogen atom of the pyrrole ring is nucleophilic and can be readily alkylated or arylated using appropriate electrophiles under basic conditions. This position is a key handle for introducing substituents that can modulate the biological activity and pharmacokinetic properties of the molecule.

Electrophilic Substitution

The pyrrole moiety of the 6-azaindole system is activated towards electrophilic aromatic substitution. These reactions, such as halogenation, nitration, and acylation, typically occur at the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions

Functionalization of the pyridine ring is often achieved through palladium-catalyzed cross-coupling reactions on halo-substituted 1H-pyrrolo[3,2-c]pyridines. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

-

Suzuki Coupling: Reaction of a halo-6-azaindole with a boronic acid or ester is a versatile method for forming carbon-carbon bonds.[18][19]

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine substituents.

-

Sonogashira Coupling: This coupling of a halo-6-azaindole with a terminal alkyne is a powerful tool for constructing carbon-carbon triple bonds.

Biological and Pharmacological Significance

Derivatives of this compound have demonstrated a broad range of biological activities, with a significant focus on their potential as anticancer agents and kinase inhibitors.

Anticancer Activity

The 1H-pyrrolo[3,2-c]pyridine scaffold has been incorporated into molecules designed as inhibitors of various targets implicated in cancer.

-

Colchicine-Binding Site Inhibitors: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization by binding to the colchicine site. These compounds have shown potent antitumor activities against various cancer cell lines.[18][20][21][22] One study reported a derivative with IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines.[18][20][21]

-

Melanoma Cell Line Proliferation Inhibitors: Diarylureas and diarylamides containing the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antiproliferative activity against melanoma cell lines.[23]

Kinase Inhibition

The 6-azaindole core is a prominent feature in many kinase inhibitors, where it often acts as a hinge-binding motif.

-

FMS Kinase Inhibitors: Several 1H-pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase, a target in various cancers and inflammatory disorders.[24]

-

Monopolar Spindle 1 (MPS1) Kinase Inhibitors: The 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized in the development of orally bioavailable inhibitors of MPS1, a key component of the spindle assembly checkpoint and a target in oncology.[25]

Structure-Activity Relationship (SAR) Summary

The following table summarizes key structure-activity relationships for 1H-pyrrolo[3,2-c]pyridine derivatives based on available literature.

| Target Class | Core Scaffold | Key Substitutions and their Effects |

| Anticancer (Colchicine-Binding Site) | 1H-pyrrolo[3,2-c]pyridine | N-1 Position: Bulky aromatic groups, such as 3,4,5-trimethoxyphenyl, are often favored for potent activity.[18] C-6 Position: Introduction of various aryl and heteroaryl groups significantly influences potency. Electron-donating groups on a C-6 phenyl ring can enhance activity.[22] |

| Kinase Inhibitors (General) | 1H-pyrrolo[3,2-c]pyridine | N-1 Position: Often unsubstituted or substituted with small alkyl groups to allow for hydrogen bonding with the kinase hinge region. C-2 Position: The carboxylate can be converted to a carboxamide, with the nature of the amide substituent being critical for potency and selectivity. Pyridine Ring: Substitution on the pyridine ring can be used to tune selectivity and physicochemical properties. |

Future Directions

The versatility of the this compound scaffold continues to make it an attractive starting point for the development of novel therapeutics. Future research in this area is likely to focus on:

-

Exploration of New Therapeutic Targets: While oncology has been a major focus, the unique properties of the 6-azaindole core warrant its investigation in other disease areas, such as neurodegenerative and inflammatory disorders.

-

Development of More Selective Inhibitors: Fine-tuning the substitution pattern on the 1H-pyrrolo[3,2-c]pyridine ring system will be crucial for developing inhibitors with improved selectivity profiles, thereby reducing off-target effects.

-

Application in Novel Drug Modalities: The scaffold could be incorporated into emerging drug modalities such as proteolysis-targeting chimeras (PROTACs) and targeted covalent inhibitors.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its accessible synthesis and the diverse reactivity of the 6-azaindole core provide a robust platform for the generation of compound libraries with a wide range of biological activities. The proven success of this scaffold in developing potent kinase inhibitors and anticancer agents underscores its importance and promises continued innovation in the quest for new and effective medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Synthesis of 4- and 6-Azaindoles via the Fischer Reaction - Organic Letters - Figshare [acs.figshare.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. benchchem.com [benchchem.com]

- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 16. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. synarchive.com [synarchive.com]

- 18. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causal relationships behind experimental choices and the interpretation of the resulting spectra are emphasized to ensure a thorough understanding of the molecule's structural characteristics.

Introduction to this compound

This compound belongs to the pyrrolopyridine class of bicyclic heteroaromatic compounds. This structural motif is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, making it a valuable scaffold for the design of novel therapeutic agents. Accurate and detailed spectroscopic characterization is the cornerstone of synthesizing and developing new chemical entities based on this framework.

The molecular structure of this compound, with the IUPAC name this compound, is presented below.[1] Its molecular formula is C₁₀H₁₀N₂O₂, corresponding to a molecular weight of 190.20 g/mol .[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical information for structural confirmation.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-7 |

| ~7.8 | d | 1H | H-4 |

| ~7.3 | s | 1H | H-3 |

| ~7.2 | dd | 1H | H-5 |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

| ~9.0-12.0 | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Assignment |

| ~162 | C=O (ester) |

| ~145 | C-7 |

| ~140 | C-3a |

| ~130 | C-7a |

| ~125 | C-2 |

| ~120 | C-5 |

| ~110 | C-4 |

| ~105 | C-3 |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies in the IR spectrum of this compound are indicative of its characteristic functional groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (pyrrole) |

| ~3100-3000 | Medium | C-H Stretch (aromatic) |

| ~2980-2850 | Medium | C-H Stretch (aliphatic) |

| ~1715 | Strong | C=O Stretch (ester) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N Stretch (aromatic rings) |

| ~1250 | Strong | C-O Stretch (ester) |

The presence of a broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring. A strong, sharp peak around 1715 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the ethyl ester. The aromatic C=C and C=N stretching vibrations typically appear in the 1600-1470 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

For this compound (C₁₀H₁₀N₂O₂), the expected molecular ion peak [M]⁺ would be at a mass-to-charge ratio (m/z) of 190.07. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Expected Fragmentation Pattern:

The fragmentation in the mass spectrometer would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z 145. Further fragmentation of the heterocyclic ring system would produce a more complex pattern.

Caption: Simplified potential fragmentation pathway.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. The specific parameters should be optimized based on the instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

-

Process the data with appropriate phasing, baseline correction, and integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data with appropriate phasing and baseline correction.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For HRMS, use a high-resolution instrument (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

-

Conclusion

References

solubility and stability of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

This compound belongs to the azaindole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrrolopyridine core is a key pharmacophore found in numerous biologically active molecules, with derivatives showing promise as kinase inhibitors, anti-inflammatory agents, and treatments for diabetes and atherosclerosis.[1][2] Specifically, the 1H-pyrrolo[3,2-c]pyridine isomer and its derivatives are being explored for their potential in developing novel therapeutics.[3]

Understanding the fundamental physicochemical properties of a lead compound like this compound is a non-negotiable prerequisite for its advancement through the development pipeline. Solubility directly impacts bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could lead to inactive or toxic byproducts. This guide provides a comprehensive framework for characterizing the solubility and stability of this molecule, grounded in established scientific principles and regulatory expectations.

Core Physicochemical Properties

A baseline understanding of the molecule's identity and fundamental properties is the first step in any characterization workflow. The key properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [4] |

| Molecular Weight | 190.20 g/mol | [4] |

| Appearance | Colorless to light yellow liquid/solid | [5] |

| Melting Point | ~65-70 °C | [5] |

| Boiling Point | ~235-240 °C | [5] |

| CAS Number | 800401-64-3 | [4] |

Section 1: Comprehensive Solubility Profiling

Expertise & Experience: Why Solubility is More Than Just a Number

Solubility is a critical determinant of a drug candidate's fate. Poor aqueous solubility can lead to low absorption and inadequate bioavailability, rendering an otherwise potent compound ineffective. Conversely, understanding solubility in organic solvents is essential for purification, formulation, and manufacturing processes. A thorough solubility profile across a range of pharmaceutically relevant media is therefore a foundational dataset. We will focus on determining the thermodynamic (equilibrium) solubility, which represents the true saturation point of the compound and is the most reliable measure for development decisions.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol uses the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Principle: An excess of the solid compound is agitated in a specific solvent for a prolonged period, allowing it to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is measured, typically by HPLC-UV.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or DMSO) for creating an HPLC calibration curve.

-

Prepare a range of aqueous and organic solvents. Recommended solvents include:

-

pH 1.2 HCl Buffer

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

pH 7.4 Phosphate Buffered Saline (PBS)

-

Water

-

Ethanol

-

Methanol

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

-

-

Execution:

-

Add an excess amount of solid this compound (e.g., 2-5 mg) to a 1.5 mL vial. The key is to ensure solid material remains visible at the end of the experiment, confirming saturation.

-

Add 1 mL of the desired solvent to the vial.

-

Seal the vials and place them on a shaker or rotator at a constant, controlled temperature (typically 25 °C or 37 °C) for 24-48 hours. This duration is chosen to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, allow the vials to stand for 30 minutes for the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC-UV method (see Section 3).

-

Quantify the concentration against the standard calibration curve.

-

Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor.

-

Data Presentation: Solubility Profile

The results should be compiled into a clear, concise table.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |

| HCl Buffer | 1.2 | 25 | [Experimental Value] |

| Acetate Buffer | 4.5 | 25 | [Experimental Value] |

| Phosphate Buffer | 6.8 | 25 | [Experimental Value] |

| PBS | 7.4 | 25 | [Experimental Value] |

| Water | ~7.0 | 25 | [Experimental Value] |

| Ethanol | N/A | 25 | [Experimental Value] |

| DMSO | N/A | 25 | [Experimental Value] |

Section 2: Chemical Stability and Forced Degradation

Expertise & Experience: Proactively Identifying Molecular Liabilities

Forced degradation studies are a cornerstone of drug development, designed to intentionally degrade the compound under conditions more severe than accelerated stability testing.[6] The goals are multifaceted:

-

Identify Degradation Pathways: To understand how the molecule breaks down.

-

Characterize Degradants: To identify potential impurities that could arise during manufacturing or storage.

-

Develop Stability-Indicating Methods: To create an analytical method that can separate and quantify the parent compound from all its degradation products.[7]